TPO-L

Descripción

Propiedades

IUPAC Name |

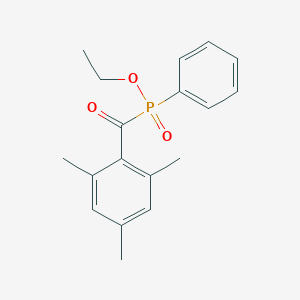

[ethoxy(phenyl)phosphoryl]-(2,4,6-trimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21O3P/c1-5-21-22(20,16-9-7-6-8-10-16)18(19)17-14(3)11-13(2)12-15(17)4/h6-12H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMDDERVSCYEKPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1=CC=CC=C1)C(=O)C2=C(C=C(C=C2C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40868808 | |

| Record name | Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40868808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84434-11-7 | |

| Record name | Ethyl (2,4,6-trimethylbenzoyl)phenylphosphinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84434-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl trimethylbenzoyl phenylphosphinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084434117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40868808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.258 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL TRIMETHYLBENZOYL PHENYLPHOSPHINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71TY9W41AJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of Thrombopoietin (TPO) in Hematopoiesis: A Technical Guide

Executive Summary

Thrombopoietin (TPO) is the primary cytokine regulator of megakaryopoiesis and subsequent platelet production. Beyond this lineage-specific role, TPO is indispensable for the maintenance of the hematopoietic stem cell (HSC) pool.[1][2][3][4] It governs the critical balance between HSC quiescence, self-renewal, and differentiation, ensuring lifelong hematopoiesis.[1][2] TPO exerts its pleiotropic effects by binding to its receptor, MPL, initiating a cascade of intracellular signaling events. This guide provides an in-depth examination of the TPO/MPL signaling axis, its downstream pathways—JAK/STAT, PI3K/AKT, and MAPK/ERK—and its functional consequences for megakaryocytes and hematopoietic stem cells. Detailed experimental protocols and quantitative data are presented to serve as a resource for researchers and professionals in hematology and drug development.

Introduction to TPO and its Receptor, MPL

Hematopoiesis is the process by which a small population of HSCs generates all mature blood cells.[5] This process is tightly regulated by a network of cytokines and growth factors. Among these, Thrombopoietin (TPO) is a crucial hormone produced constitutively by the liver and kidneys.[5] TPO's biological effects are mediated through its specific receptor, MPL (Myeloproliferative Leukemia protein), which is a member of the type I cytokine receptor superfamily.[6][7] MPL is predominantly expressed on the surface of HSCs, megakaryocyte progenitors, mature megakaryocytes, and platelets.[1][8] The regulation of circulating TPO levels is a unique feedback loop; TPO is cleared from circulation by binding to MPL on platelets and megakaryocytes.[5][9] Consequently, low platelet counts (thrombocytopenia) lead to high circulating TPO levels, stimulating platelet production, while high platelet counts lead to increased TPO clearance and reduced stimulation.[9]

The TPO/MPL Signaling Axis Activation

The binding of TPO to MPL is the initiating event for downstream signaling. The mechanism involves:

-

Receptor Dimerization: TPO binding induces the homodimerization of two MPL receptor molecules.[1][5][10] This conformational change brings the intracellular domains of the receptors, and their associated Janus Kinase 2 (JAK2) molecules, into close proximity.[1][11]

-

JAK2 Activation: Proximity allows the two JAK2 molecules to trans-phosphorylate each other, leading to their activation.[1][11]

-

MPL Phosphorylation: Activated JAK2 then phosphorylates specific tyrosine residues on the intracellular tail of the MPL receptor.[7][11] These phosphorylated tyrosines serve as docking sites for various downstream signaling and adaptor proteins, thereby initiating multiple signaling cascades.[5][11]

Downstream Signaling Pathways

Upon activation, the TPO/MPL complex triggers three primary signaling pathways that collectively regulate cell survival, proliferation, and differentiation.

The JAK/STAT Pathway

The JAK/STAT pathway is a direct route for cytokine signaling to the nucleus.

-

Activation: Phosphorylated MPL receptor tails recruit Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT1, STAT3, and STAT5.[5][12]

-

Transduction: Recruited STATs are phosphorylated by the activated JAK2.[5][9]

-

Nuclear Translocation: Phosphorylated STATs form homo- or heterodimers, which then translocate to the nucleus.[5][9]

-

Gene Transcription: In the nucleus, STAT dimers bind to specific DNA elements to regulate the transcription of target genes involved in cell proliferation and survival.[5] While crucial for proliferation, studies using mutant MPL receptors have shown that the JAK-STAT pathway is essential for TPO-mediated megakaryocytic differentiation, whereas proliferation can proceed in its absence.[13][14]

The PI3K/AKT Pathway

This pathway is critical for promoting cell survival and proliferation.

-

Activation: TPO stimulation activates Phosphoinositide 3-kinase (PI3K), leading to the phosphorylation and activation of its downstream effector, AKT (also known as Protein Kinase B).[1]

-

Survival and Proliferation: Activated AKT phosphorylates numerous substrates. A key target in megakaryocytes is the transcription factor FOXO3a.[1][15] Phosphorylation of FOXO3a leads to its exclusion from the nucleus, preventing it from transcribing target genes like the cell cycle inhibitor p27Kip1.[1][15][16] Downregulation of p27Kip1 is a key event that allows for TPO-induced cell cycle progression and proliferation of megakaryocyte progenitors.[15][16][17]

The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is involved in both proliferation and differentiation.

-

Activation: Phosphorylation of tyrosine residues on MPL creates docking sites for adaptor proteins like Shc.[5] Shc recruits the GRB2-SOS complex, which activates the small GTPase Ras. Ras, in turn, initiates a phosphorylation cascade: Raf -> MEK -> ERK (ERK1/2).[5]

-

Proliferation and Differentiation: Activated ERK translocates to the nucleus, where it phosphorylates transcription factors (e.g., Elk1, c-Fos, c-Jun) to regulate gene expression.[5] While prolonged activation of the MAPK pathway is associated with differentiation, it also plays a critical role in TPO-induced endomitosis—the process of repeated DNA replication without cell division that leads to polyploid megakaryocytes.[5][18][19]

TPO's Role in Megakaryopoiesis and Platelet Production

TPO is the master regulator of megakaryopoiesis, influencing every stage from progenitor proliferation to platelet release.[4][6] Mice lacking TPO or MPL exhibit a staggering ~85-90% reduction in both megakaryocytes and circulating platelets.[1][6]

Key functions of TPO in this lineage include:

-

Progenitor Expansion: TPO promotes the proliferation of megakaryocyte progenitors.[20]

-

Maturation and Endomitosis: TPO drives the maturation of megakaryocytes, a process characterized by a massive increase in cytoplasm and polyploidization through endomitosis.[18][20] The MAPK/ERK pathway is particularly important for this process.[18][19]

-

Proplatelet Formation: While TPO is critical for developing mature, platelet-competent megakaryocytes, it has little direct effect on the final step of shedding proplatelet processes.[20]

| Parameter | Condition | Observation | Reference |

| Platelet Count | TPO-/- or MPL-/- Mice | ~85-90% reduction compared to wild-type | [1][6] |

| Megakaryocyte Count | TPO-/- or MPL-/- Mice | ~85-90% reduction compared to wild-type | [1][6] |

| Megakaryocyte Ploidy | In vitro culture with MEK inhibitor (PD 98059) | Markedly decreased mean ploidy | [18][19] |

| Proliferation | TPO stimulation of BAF3/Mpl cells | Substantially reduced by MEK inhibition | [18][19] |

TPO's Role in Hematopoietic Stem Cell (HSC) Regulation

Beyond megakaryopoiesis, TPO plays a non-redundant role in maintaining the HSC pool throughout life.[1][2][3] This function is critical for the long-term integrity of the entire hematopoietic system.

-

Maintenance of Quiescence: During steady-state hematopoiesis, most HSCs are in a dormant or quiescent state, which is vital for preventing stem cell exhaustion.[1][2] TPO signaling is a key factor in maintaining this quiescent state.[1][2] Loss of TPO signaling leads to increased HSC cycling and a progressive loss of the HSC pool with age.[1][2]

-

Self-Renewal and Expansion: Paradoxically, TPO is also critical for HSC expansion and self-renewal following hematopoietic stress, such as after bone marrow transplantation.[1][21] In transplant models, the expansion of long-term repopulating HSCs (LTR-HSCs) is dramatically impaired in TPO-null recipient mice.[21] TPO also promotes HSC survival by preventing apoptosis, particularly after insults like irradiation.[21][22]

| Parameter | Condition | Observation | Reference |

| HSC Pool | TPO-/- Mice | Age-progressive loss of HSCs | [1][2] |

| HSC Cycling | TPO-/- Mice | Increased cycling compared to wild-type | [1][2] |

| HSC Expansion (Post-Transplant) | TPO-/- Recipient Mice | 10-20 fold lower expansion of LTR-HSCs vs wild-type | [21] |

| Radioprotection (Post-Transplant) | TPO-/- Recipient Mice | Required at least 4x more marrow cells for survival | [21] |

| HSC Apoptosis (Post-Irradiation) | TPO treatment of irradiated mice | ~50% reduction in apoptotic HSCs (KSL cells) | [22] |

Experimental Protocols and Methodologies

In Vitro Megakaryocyte Differentiation from CD34+ Progenitors

This protocol describes the generation of mature megakaryocytes from human hematopoietic progenitors, a fundamental assay for studying TPO's effects.

-

Cell Isolation: Isolate CD34+ hematopoietic stem and progenitor cells from human cord blood, bone marrow, or mobilized peripheral blood using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

Expansion Phase (Phase I): Culture isolated CD34+ cells for 7 days in a serum-free medium (e.g., StemSpan™ SFEM) supplemented with an early-acting cytokine cocktail, typically including Stem Cell Factor (SCF), Flt3-Ligand (FL), and a low concentration of TPO (e.g., 10-20 ng/mL).

-

Differentiation Phase (Phase II): After 7 days, harvest the expanded cells and re-culture them in fresh serum-free medium. For this phase, use a higher concentration of TPO as the primary differentiation factor (e.g., 50-100 ng/mL), often in combination with SCF and/or IL-9.

-

Maturation and Analysis: Culture for an additional 7-10 days. Monitor megakaryocyte differentiation by assessing cell morphology, polyploidy (using propidium iodide staining and flow cytometry), and the expression of megakaryocyte-specific surface markers like CD41a (integrin αIIb) and CD42b (GPIbα) via flow cytometry.

Analysis of TPO-Induced Protein Phosphorylation by Western Blot

This method is used to detect the activation of key signaling proteins following TPO stimulation.

-

Cell Culture and Starvation: Culture a TPO-responsive cell line (e.g., UT-7/mpl, BAF3/mpl) to a sufficient density. Prior to stimulation, starve the cells of cytokines by incubation in a serum-free, cytokine-free medium for 4-16 hours to reduce basal phosphorylation levels.[18]

-

TPO Stimulation: Resuspend starved cells in fresh medium and stimulate with recombinant TPO (e.g., 100 ng/mL) for various time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C. A time course is crucial as signaling activation can be transient.[18][19]

-

Cell Lysis: Terminate the stimulation by placing cells on ice and pelleting them via cold centrifugation. Lyse the cell pellets in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein per sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for a phosphorylated protein of interest (e.g., anti-phospho-STAT5, anti-phospho-ERK1/2, anti-phospho-AKT).

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein (e.g., anti-total-STAT5).

Colony-Forming Unit (CFU) Assay for Megakaryocyte Progenitors (CFU-Mk)

The CFU-Mk assay is a functional assay to quantify megakaryocyte progenitor cells based on their ability to form colonies in a semi-solid medium.

Conclusion

Thrombopoietin is a pleiotropic cytokine with a dual role of profound importance in hematopoiesis. It is the principal physiological regulator of platelet production, driving the entire process of megakaryopoiesis. Concurrently, it is a master regulator of the hematopoietic stem cell pool, preserving its long-term integrity by maintaining quiescence while also promoting essential self-renewal and expansion in response to hematopoietic stress. The intricate signaling networks it activates—JAK/STAT, PI3K/AKT, and MAPK/ERK—provide multiple points for therapeutic intervention. A thorough understanding of these pathways and TPO's functional roles is fundamental for developing novel therapies for thrombocytopenic disorders, myeloproliferative neoplasms, and for improving the efficacy of bone marrow transplantation.

References

- 1. Thrombopoietin and hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. pnas.org [pnas.org]

- 4. Megakaryopoiesis and platelet production: insight into hematopoietic stem cell proliferation and differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. Megakaryopoiesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The thrombopoietin receptor: revisiting the master regulator of platelet production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of thrombopoietin in hematopoietic stem cell and progenitor regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. ashpublications.org [ashpublications.org]

- 11. researchgate.net [researchgate.net]

- 12. ashpublications.org [ashpublications.org]

- 13. A thrombopoietin receptor mutant deficient in Jak-STAT activation mediates proliferation but not differentiation in UT-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 15. tandfonline.com [tandfonline.com]

- 16. ashpublications.org [ashpublications.org]

- 17. PI3K/Akt/FOXO3a pathway contributes to thrombopoietin-induced proliferation of primary megakaryocytes in vitro and in vivo via modulation of p27Kip1 | Semantic Scholar [semanticscholar.org]

- 18. ashpublications.org [ashpublications.org]

- 19. Thrombopoietin-induced activation of the mitogen-activated protein kinase (MAPK) pathway in normal megakaryocytes: role in endomitosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The thrombopoietin/MPL pathway in hematopoiesis and leukemogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Thrombopoietin expands hematopoietic stem cells after transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

The Thrombopoietin (TPO) Signaling Pathway in Megakaryocyte Development: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the core signaling pathways initiated by thrombopoietin (TPO) that govern the development, proliferation, and maturation of megakaryocytes—the precursors to platelets. Understanding these intricate molecular cascades is fundamental for research into hematopoiesis, thrombotic diseases, and the development of novel therapeutics for conditions such as thrombocytopenia and myeloproliferative neoplasms.

Introduction: TPO and the Master Regulation of Thrombopoiesis

Thrombopoietin is the principal cytokine responsible for regulating the production of platelets.[1] It exerts its effects primarily by binding to its cognate receptor, c-Mpl (CD110), which is expressed on the surface of hematopoietic stem cells and megakaryocyte progenitors.[1] This ligand-receptor interaction initiates a cascade of intracellular signaling events that are critical for the survival of hematopoietic stem cells, the proliferation and differentiation of megakaryocyte progenitors, and the maturation of megakaryocytes, a process characterized by endomitosis (DNA replication without cell division) and the eventual formation of proplatelets.[2][3]

The Core Signaling Axis: TPO, c-Mpl, and JAK2 Activation

The TPO signaling cascade begins with the binding of TPO to the c-Mpl receptor. The c-Mpl receptor exists as a pre-formed homodimer on the cell surface. TPO binding is thought to induce a conformational change in this dimer, bringing the intracellular domains into close proximity.[4] This conformational shift facilitates the trans-activation of Janus Kinase 2 (JAK2), a tyrosine kinase constitutively associated with the intracellular portion of the c-Mpl receptor.[4]

Activated JAK2 then phosphorylates multiple tyrosine residues on the cytoplasmic tail of the c-Mpl receptor itself. These newly phosphorylated sites serve as docking stations for a host of downstream signaling molecules containing Src homology 2 (SH2) domains, thereby initiating multiple downstream pathways that collectively orchestrate the cellular response to TPO.[5][6]

The three primary signaling pathways activated downstream of the TPO/c-Mpl/JAK2 axis are:

-

The JAK-STAT Pathway: Crucial for gene expression related to survival and differentiation.

-

The Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway: Primarily involved in proliferation and maturation.

-

The Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: A key regulator of cell survival, proliferation, and cell cycle progression.

Figure 1: Overview of the TPO Signaling Pathway.

Key Downstream Signaling Cascades

The JAK-STAT Pathway

The activation of the JAK-STAT pathway is a rapid and direct route for TPO signaling to the nucleus. Upon activation by TPO, JAK2 phosphorylates members of the Signal Transducer and Activator of Transcription (STAT) family, primarily STAT3 and STAT5.[5][6] Once phosphorylated, STAT proteins dimerize, translocate to the nucleus, and bind to specific DNA sequences to regulate the transcription of target genes. This pathway is instrumental in promoting the survival of megakaryocyte progenitors and driving their differentiation.[2]

The PI3K/Akt Pathway

The Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway is another critical arm of TPO signaling. Activated JAK2 can recruit and activate PI3K, which in turn phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating kinases such as Akt. Activated Akt phosphorylates a wide range of substrates that are involved in promoting cell survival by inhibiting apoptosis, regulating cell cycle progression, and supporting proliferation.

The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK) cascade, is also engaged by TPO signaling. This typically occurs through the recruitment of adaptor proteins like Shc and Grb2 to the phosphorylated c-Mpl receptor, which leads to the activation of the small GTPase Ras.[4] Ras then initiates a phosphorylation cascade involving Raf, MEK, and finally ERK1/2.[4] The activation of ERK1/2 is particularly important for megakaryocyte endomitosis and maturation.[7][8] Studies have shown that ERK activation in response to TPO is rapid and transient, peaking around 10 minutes after stimulation.[7]

Negative Regulation of TPO Signaling

To prevent excessive hematopoiesis and maintain homeostasis, TPO signaling is tightly controlled by negative feedback mechanisms. The most prominent of these are the Suppressor of Cytokine Signaling (SOCS) proteins.[9] TPO-induced STAT activation leads to the transcriptional upregulation of SOCS family members, particularly SOCS1 and SOCS3.[3] These proteins then act to attenuate the signaling cascade through several mechanisms:

-

Direct Kinase Inhibition: SOCS1 and SOCS3 contain a kinase inhibitory region (KIR) that can directly bind to and inhibit the catalytic activity of JAK2.[10][11]

-

Competition for Docking Sites: SOCS proteins can bind to the same phosphotyrosine residues on the c-Mpl receptor that are required for the recruitment of STATs and other signaling molecules, thereby acting as competitive inhibitors.[9]

-

Targeting for Degradation: SOCS proteins contain a "SOCS box" domain that can recruit E3 ubiquitin ligases, leading to the ubiquitination and subsequent proteasomal degradation of JAKs and the c-Mpl receptor.[10][12]

Figure 2: Negative feedback regulation of TPO signaling by SOCS proteins.

Quantitative Data Summary

The cellular response to TPO is highly dependent on the concentration of the cytokine and the timing of signal activation. The following tables summarize key quantitative data related to TPO signaling and megakaryocyte development.

Table 1: TPO Dose-Response on Megakaryocyte Progenitor Proliferation

| TPO Concentration (pg/mL) | Clone Size (No. of Megakaryocytes) | Interpretation |

|---|---|---|

| 1.89 ± 0.51 | 1 | Half-maximal response for terminal differentiation (no proliferation) |

| 7.75 ± 0.81 | 2 - 3 | Half-maximal response for progenitors undergoing 1-2 doublings |

| 38.5 ± 5.04 | 4 - 7 | Half-maximal response for progenitors undergoing 2-3 doublings |

| 91.8 ± 16.0 | 8 - 15 | Half-maximal response for early progenitors undergoing 3-4 doublings |

(Data adapted from studies on human CD34+CD41+ cells, demonstrating that more primitive progenitors require higher TPO concentrations to induce proliferation.[13])

Table 2: Representative Kinetics of TPO-Induced Protein Phosphorylation

| Time after TPO Stimulation | p-STAT5 (Fold Change) | p-ERK1/2 (Fold Change) |

|---|---|---|

| 0 min | 1.0 | 1.0 |

| 10 min | Peak Activation | Peak Activation (~13-fold) |

| 30 min | Declining | Declining |

| 60 min | Near Baseline | Near Baseline (~9-fold) |

| 120 min | Baseline | Baseline |

(Data compiled from multiple sources indicating transient phosphorylation patterns. ERK1/2 phosphorylation in murine megakaryocytes is maximal at 10 minutes and significantly decreases over the subsequent hours.[7][14] STAT5 phosphorylation follows a similar rapid and transient pattern.[6][8])

Table 3: Immunophenotypic and Ploidy Changes During Megakaryocyte Maturation

| Maturation Stage | Key Surface Markers | Predominant Ploidy Levels |

|---|---|---|

| Progenitor | CD34+, CD41(dim) | 2N, 4N |

| Immature Megakaryocyte | CD41+, CD61+ | 4N, 8N |

| Mature Megakaryocyte | CD41+, CD61+, CD42b+ | 8N, 16N, 32N+ |

(Data reflects typical progression. In TPO-stimulated cultures, the percentage of cells expressing the late-stage marker CD42b increases over time, as does the proportion of high-ploidy (≥8N) cells.[15][16][17])

Key Experimental Protocols

Studying the TPO signaling pathway requires a variety of specialized molecular and cellular biology techniques. Below are detailed methodologies for essential experiments.

Protocol: Western Blot Analysis of Protein Phosphorylation

This protocol is used to detect the phosphorylation status of key signaling proteins like STAT5, ERK1/2, and Akt following TPO stimulation.

Figure 3: Experimental workflow for Western blot analysis.

Methodology:

-

Cell Culture and Stimulation: Culture megakaryocytic cells (e.g., primary CD34+ derived cells, or cell lines like UT-7/TPO) to the desired density. Starve cells in serum-free or low-serum media for 4-6 hours. Stimulate cells with the desired concentration of TPO for various time points (e.g., 0, 5, 10, 30, 60 minutes).

-

Lysis and Protein Quantification: Immediately after stimulation, place plates on ice and wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape and collect the lysate, incubate on ice for 30 minutes, and then centrifuge to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA assay.[15]

-

SDS-PAGE and Transfer: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature proteins. Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom. Transfer the separated proteins to a PVDF membrane.[18]

-

Immunoblotting: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST). Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-STAT5 Tyr694) overnight at 4°C. Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash three more times with TBST.[19]

-

Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system. For quantitative analysis, the membrane should be stripped and re-probed with antibodies against the total (non-phosphorylated) protein and a loading control (e.g., GAPDH or β-actin) to normalize the data.[12][20]

Protocol: Flow Cytometry for Megakaryocyte Ploidy and Surface Markers

This protocol is used to analyze the maturation state of megakaryocytes by quantifying the expression of surface markers (like CD41 and CD42b) and determining their DNA content (ploidy).

Figure 4: Experimental workflow for flow cytometry analysis.

Methodology:

-

Cell Preparation: Harvest cells from TPO-stimulated cultures. Prepare a single-cell suspension by washing with ice-cold PBS containing 0.5% BSA (staining buffer). Adjust the cell concentration to approximately 1 x 10^6 cells/mL.[21]

-

Surface Marker Staining: Aliquot 100 µL of the cell suspension into flow cytometry tubes. Add fluorochrome-conjugated primary antibodies against megakaryocyte surface markers (e.g., anti-CD41 and anti-CD42b). Incubate for 30 minutes on ice in the dark.[22]

-

Washing: Wash the cells twice by adding 2 mL of staining buffer, centrifuging at 300-400 x g for 5 minutes, and decanting the supernatant.[22]

-

Fixation and Permeabilization: Resuspend the cell pellet in a fixation/permeabilization buffer according to the manufacturer's instructions. This step is crucial for allowing the DNA dye to enter the cells.

-

DNA Staining for Ploidy: After permeabilization, wash the cells and resuspend them in a solution containing a fluorescent DNA intercalating dye, such as Propidium Iodide (PI) or DAPI. The solution should also contain RNase A to prevent staining of double-stranded RNA. Incubate for at least 30 minutes.

-

Data Acquisition and Analysis: Analyze the samples on a flow cytometer. Use single-color controls to set up fluorescence compensation correctly. First, gate on the cell population of interest based on forward and side scatter properties, and then on the CD41-positive population. Analyze the expression of CD42b within the CD41+ gate. Finally, display the PI signal of the CD41+ gated cells on a histogram to resolve the different ploidy peaks (2N, 4N, 8N, 16N, etc.).[23]

Protocol: Megakaryocyte Proliferation Assay (MTT Assay)

This colorimetric assay measures cell proliferation by quantifying the metabolic activity of living cells. It is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Methodology:

-

Cell Seeding: Seed hematopoietic progenitor cells or megakaryocytic cells in a 96-well plate at a predetermined optimal density (e.g., 1x10^4 to 5x10^4 cells/well) in 100 µL of culture medium.

-

Treatment: Add various concentrations of TPO or other test compounds to the wells. Include control wells with medium alone (for background) and untreated cells. Incubate the plate for the desired proliferation period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

-

Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Pipette up and down to ensure all formazan crystals are dissolved.

-

Absorbance Reading: Leave the plate at room temperature in the dark for 2-4 hours, or until the formazan is completely dissolved. Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background.

-

Data Analysis: Subtract the average absorbance of the media-only blank wells from all other readings. The absorbance is directly proportional to the number of viable, metabolically active cells. Plot absorbance versus TPO concentration to generate a dose-response curve.

Conclusion

The TPO signaling pathway is a complex and elegantly regulated system that is central to the production of platelets. The activation of the c-Mpl receptor by TPO triggers a trio of essential downstream cascades—JAK-STAT, PI3K/Akt, and MAPK/ERK—which are fine-tuned by negative feedback loops involving SOCS proteins. A thorough understanding of these pathways, supported by robust quantitative data and precise experimental methodologies, is critical for advancing our knowledge of hematopoiesis and for the development of targeted therapies aimed at modulating platelet production in various disease states. This guide serves as a foundational resource for professionals engaged in this vital area of research and drug development.

References

- 1. Regulation of megakaryocytopoiesis by thrombopoietin and stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytokine-induced megakaryocytic differentiation is regulated by genome-wide loss of a uSTAT transcriptional program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thrombopoietin (TPO) induces tyrosine phosphorylation and activation of STAT5 and STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stem cell factor synergistically enhances thrombopoietin-induced STAT5 signaling in megakaryocyte progenitors through JAK2 and Src kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mbl.edu [mbl.edu]

- 8. researchgate.net [researchgate.net]

- 9. Myeloblasts transition to megakaryoblastic immunophenotypes over time in some patients with myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High ploidy large cytoplasmic megakaryocytes are hematopoietic stem cells regulators and essential for platelet production - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Understanding Megakaryocyte Phenotypes and the Impact on Platelet Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Kinetics of receptor tyrosine kinase activation define ERK signaling dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchhub.com [researchhub.com]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. texaschildrens.org [texaschildrens.org]

An In-depth Technical Guide to the Regulation of Endogenous Thrombopoietin (TPO) Production

Executive Summary: Thrombopoietin (TPO) is the principal cytokine responsible for regulating megakaryopoiesis and platelet production. Its endogenous levels are meticulously controlled through a complex interplay of constitutive production, receptor-mediated clearance, and transcriptional modulation in response to various physiological and pathological stimuli. This guide provides a comprehensive overview of the core mechanisms governing TPO production, intended for researchers, scientists, and professionals in drug development. We will delve into the canonical "platelet sponge" model, the emerging role of platelet senescence in stimulating TPO synthesis, and the signaling pathways that fine-tune TPO expression. Detailed experimental protocols and quantitative data are presented to facilitate further research in this critical area of hematology.

Core Mechanisms of TPO Regulation

The regulation of TPO is multifaceted, involving a dynamic balance between its synthesis and clearance. The liver is the primary site of TPO production, with minor contributions from the kidneys and bone marrow stroma.[1][2]

The classical model of TPO regulation posits that TPO is produced at a relatively constant rate.[1][2] Its circulating levels are inversely proportional to the total platelet and megakaryocyte mass.[3] This is due to the presence of the TPO receptor, c-Mpl, on the surface of these cells.[1][4]

-

Binding and Internalization: TPO binds to c-Mpl receptors on platelets and their precursors, the megakaryocytes.

-

Degradation: Following binding, the TPO-Mpl complex is internalized and degraded, effectively clearing TPO from circulation.[1]

-

Inverse Correlation: In states of thrombocytopenia (low platelet count), less TPO is cleared, leading to elevated plasma TPO levels that stimulate platelet production. Conversely, in thrombocytosis (high platelet count), more TPO is cleared, resulting in lower plasma levels and a subsequent decrease in platelet production.[3]

Recent findings have unveiled a more active role for platelets in regulating TPO production. This mechanism involves the clearance of aged (senescent) platelets by the liver.

-

Desialylation: As platelets age, they lose sialic acid residues from their surface glycoproteins.[2][5]

-

AMR Recognition: These desialylated platelets are recognized and cleared from circulation by the Ashwell-Morell Receptor (AMR) on hepatocytes.[2][6]

-

Stimulation of TPO mRNA: The binding of desialylated platelets to the AMR triggers a signaling cascade within the hepatocytes, leading to increased transcription of TPO mRNA and subsequent TPO synthesis.[2][5][6] This resolves the long-standing question of how steady-state TPO levels are regulated.[2]

Transcriptional and Signaling Pathways

While the clearance mechanisms are crucial, TPO production is also actively regulated at the transcriptional level by various signaling pathways, particularly in response to inflammation.

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a key player in TPO regulation.

-

Hepatic TPO Production: The binding of desialylated platelets to the AMR in hepatocytes recruits and activates JAK2 and STAT3.[2][6][7] Activated STAT3 then translocates to the nucleus to stimulate TPO gene transcription.[2][8]

-

Inflammation: The inflammatory cytokine Interleukin-6 (IL-6) can also stimulate hepatic TPO production through the JAK2/STAT3 pathway.[9] This contributes to the reactive thrombocytosis often seen in inflammatory conditions.[3][10][11]

The TPO receptor, c-Mpl, upon binding to TPO, activates several downstream signaling cascades in hematopoietic stem cells and megakaryocyte progenitors. While this primarily regulates the effects of TPO rather than its production, understanding these pathways is crucial. These include the MAPK and PI3K pathways, which are involved in cell proliferation and differentiation.[4] Transcription factors such as GATA-1 and its cofactor FOG-1, along with Ets family proteins, are essential for the expression of megakaryocyte-specific genes, although their direct role in regulating the TPO gene itself is less clear.[12]

Quantitative Data Summary

The following tables summarize key quantitative data related to TPO regulation.

| Parameter | Value | Condition | Reference |

| Normal Serum TPO | 39 pg/mL (mean) | Healthy Volunteers | [13] |

| Hypoproliferative Thrombocytopenia | 706 pg/mL (median) | Patients | [13] |

| Consumptive Thrombocytopenia | 63 pg/mL (median) | Patients | [13] |

| IL-6 Stimulation of TPO Secretion | 1.5-fold increase | HepG2 and Hep3B cells | [10] |

| IL-6 Stimulation of TPO mRNA | 2-fold increase | HepG2 and Hep3B cells | [10] |

| TPO Binding Affinity to c-Mpl (High) | 3.3 x 10⁹ M⁻¹ | In vitro | [14] |

| TPO Binding Affinity to c-Mpl (Low) | 1.1 x 10⁶ M⁻¹ | In vitro | [14] |

| Condition | Platelet Count (x10⁹/L) | Serum TPO (pg/mL) | Reference |

| Healthy Individuals | 256.4 ± 67.1 | 39 (7-99) | [13][15] |

| Immune Thrombocytopenia Purpura (ITP) | 20.9 ± 3.0 | Undetectable (<150) | [16] |

| Congenital Amegakaryocytic Thrombocytopenia | ~20 | High | [3] |

Mandatory Visualizations

Caption: Signaling pathways regulating endogenous TPO levels.

Caption: Workflow for studying TPO regulation.

Experimental Protocols

This protocol provides a general outline for a sandwich ELISA to quantify TPO in plasma or serum.

-

Coating: Coat a 96-well microplate with a capture antibody specific for TPO. Incubate overnight at 4°C.

-

Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antibody.

-

Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

-

Sample Incubation: Wash the plate. Add standards (recombinant TPO of known concentrations) and samples to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate. Add a biotinylated detection antibody specific for a different epitope of TPO. Incubate for 1-2 hours at room temperature.

-

Enzyme Conjugate: Wash the plate. Add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature, protected from light.

-

Substrate Addition: Wash the plate. Add a substrate solution (e.g., TMB). A color change will occur.

-

Stopping Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Analysis: Generate a standard curve by plotting the absorbance of the standards against their concentrations. Use this curve to determine the TPO concentration in the samples.

This protocol outlines the steps to measure TPO mRNA levels in liver tissue or cultured cells.[10]

-

RNA Extraction: Isolate total RNA from the sample using a commercial kit (e.g., RNeasy Kit, Qiagen) or a TRIzol-based method. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and oligo(dT) or random primers.

-

Quantitative PCR (qPCR):

-

Prepare a reaction mixture containing cDNA template, forward and reverse primers specific for the TPO gene, and a SYBR Green or TaqMan master mix.

-

Include a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

Run the qPCR reaction in a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for both the TPO gene and the housekeeping gene.

-

Calculate the relative expression of TPO mRNA using the ΔΔCt method, normalizing the TPO Ct values to the housekeeping gene Ct values and comparing to a control sample.

-

This protocol is for assessing the activation of key signaling proteins in cell lysates.

-

Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.

-

Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-p-JAK2, anti-p-STAT3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Stripping and Reprobing: The membrane can be stripped of antibodies and reprobed with antibodies against the total protein (e.g., total JAK2, total STAT3) to confirm equal loading.

Implications for Drug Development

A thorough understanding of TPO regulation is vital for the development of therapeutics for thrombocytopenia and thrombocytosis.

-

TPO Receptor Agonists: The development of small molecule and peptide-based TPO receptor agonists (e.g., romiplostim, eltrombopag) has revolutionized the treatment of conditions like chronic immune thrombocytopenia (ITP). These agents mimic the action of endogenous TPO, stimulating platelet production.

-

Targeting Signaling Pathways: The signaling pathways that regulate TPO production, such as the AMR-JAK2-STAT3 axis, present novel targets for therapeutic intervention.[2][6] For instance, inhibiting this pathway could be a strategy to manage thrombocytosis in myeloproliferative neoplasms.[6] Conversely, agents that enhance this pathway could be developed to treat thrombocytopenia.

References

- 1. Thrombopoietin (Mpl-ligand) and the regulation of platelet production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel mechanisms of platelet clearance and thrombopoietin regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The molecular mechanisms that control thrombopoiesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. ashpublications.org [ashpublications.org]

- 6. Novel mechanisms of platelet clearance and thrombopoietin regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Efficiently Restored Thrombopoietin Production by Ashwell‐Morell Receptor and IL‐6R Induced Janus Kinase 2/Signal Transducer and Activator of Transcription Signaling Early After Partial Hepatectomy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Interleukin-6 increases thrombopoietin production in human hepatoma cells HepG2 and Hep3B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Interleukin-6 stimulates thrombopoiesis through thrombopoietin: role in inflammatory thrombocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Control of megakaryocyte-specific gene expression by GATA-1 and FOG-1: role of Ets transcription factors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pnas.org [pnas.org]

- 15. Relationship Between Thyroid Hormone Levels and Mean Platelet Count and Volume: Quantitative Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Differential mechanisms in the regulation of endogenous levels of thrombopoietin and interleukin-11 during thrombocytopenia: insight into the regulation of platelet production - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Cloning of the Thrombopoietin (TPO) Gene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the pivotal discovery and subsequent molecular cloning of the thrombopoietin (TPO) gene. It details the scientific journey, experimental methodologies, and the fundamental characteristics of TPO and its receptor, c-Mpl.

Introduction: The Elusive Regulator of Platelet Production

For decades, the existence of a primary humoral factor regulating platelet production, termed thrombopoietin, was hypothesized. This molecule was believed to be the key driver of megakaryopoiesis—the process of megakaryocyte development and subsequent platelet formation. The search for this elusive cytokine was a significant undertaking in hematology. The breakthrough came in 1994 when five independent research groups successfully cloned the gene encoding TPO.[1][2] This discovery was a landmark achievement, not only for understanding the regulation of hematopoiesis but also for its therapeutic potential in treating thrombocytopenia.

The protein encoded by the TPO gene, also known as megakaryocyte growth and development factor (MGDF), is a glycoprotein hormone produced mainly by the liver and kidneys.[1][2] It stimulates the production and differentiation of megakaryocytes, the bone marrow cells responsible for producing platelets.[1] TPO exerts its effects by binding to the c-Mpl receptor, a member of the cytokine receptor superfamily.[2][3]

The Path to Discovery and Cloning

The journey to identifying and cloning the TPO gene was a multi-faceted endeavor that built upon years of research into platelet regulation. A significant turning point was the identification of the myeloproliferative leukemia virus (v-mpl) oncogene, which was found to be a truncated version of a cellular receptor. This cellular homolog, c-Mpl, was subsequently identified as the receptor for the then-unknown TPO. This crucial link provided a direct avenue for the eventual isolation and cloning of the TPO gene.

Experimental Workflow for TPO Gene Cloning

The cloning of the TPO gene was a seminal achievement in molecular biology. While specific details varied between the independent groups, a generalizable workflow can be outlined. A common and powerful technique employed was expression cloning, which allows for the identification of a gene based on the function of its encoded protein.

Detailed Experimental Protocols

The following protocols are representative of the methodologies that were instrumental in the cloning and characterization of the TPO gene.

cDNA Library Construction

-

RNA Extraction: Total RNA was extracted from a suitable source known to produce TPO, such as liver or kidney tissue, using methods like guanidinium thiocyanate-phenol-chloroform extraction.

-

mRNA Purification: Poly(A)+ mRNA was isolated from the total RNA using oligo(dT)-cellulose chromatography.

-

cDNA Synthesis: First-strand cDNA was synthesized from the purified mRNA using reverse transcriptase and an oligo(dT) primer. Second-strand synthesis was then carried out using DNA polymerase I and RNase H.

-

Linker Ligation and Vector Insertion: EcoRI adaptors were ligated to the double-stranded cDNA. The cDNA was then ligated into a suitable expression vector, such as pcDNA3, that had been digested with EcoRI.

Expression Cloning and Screening

-

Cell Line: A factor-dependent cell line engineered to express the c-Mpl receptor was used. An example is the Ba/F3 murine pro-B cell line, which undergoes apoptosis in the absence of specific cytokines.

-

Transfection: The cDNA library was divided into pools, and each pool was transfected into the c-Mpl-expressing Ba/F3 cells using electroporation or lipofection.

-

Bioassay for Proliferation: The transfected cells were washed to remove any residual transfection reagents and then cultured in a medium lacking the growth factors typically required for their survival.

-

Identification of Positive Pools: Cell proliferation in a specific culture indicated the presence of a plasmid pool containing a cDNA that encodes a secreted factor capable of activating the c-Mpl receptor.

-

Sib Selection: The positive pools were progressively subdivided and re-transfected until a single clone responsible for the proliferative activity was isolated.

Gene Sequencing and Analysis

-

Plasmid DNA Isolation: Plasmid DNA was isolated from the single positive clone.

-

DNA Sequencing: The cDNA insert was sequenced using the Sanger dideoxy method.

-

Sequence Analysis: The nucleotide sequence was translated into an amino acid sequence, and this was analyzed for features such as a signal peptide, potential glycosylation sites, and homology to other known proteins. The first 155 amino acids of TPO share homology with erythropoietin.[1]

Quantitative Data Summary

The discovery and characterization of TPO and its receptor have generated a wealth of quantitative data. The following tables summarize some of the key parameters.

Table 1: Human Thrombopoietin (TPO) Protein Characteristics

| Parameter | Value | Reference |

| Gene Location | Chromosome 3q26.3-27 | [1] |

| Full-Length Protein | 353 amino acids | |

| Mature Secreted Protein | 332 amino acids | |

| Molecular Weight (unglycosylated) | ~36 kDa | |

| Molecular Weight (glycosylated) | ~70 kDa | [4] |

| Homology Domain | N-terminal 155 amino acids (homology with erythropoietin) | [1] |

Table 2: TPO Receptor (c-Mpl) Binding and Cellular Characteristics

| Parameter | Value | Reference |

| Receptor Type | Type I Cytokine Receptor | [3] |

| Molecular Weight | ~98 kDa | [4] |

| Binding Affinity (Kd) on Platelets | 163 ± 31 pM to 190 pM | [4][5] |

| Receptors per Platelet | ~30 to 56 ± 17 | [4][5] |

| Binding Stoichiometry | 2:1 (c-Mpl:TPO) for active signaling complex | [3] |

TPO/c-Mpl Signaling Pathway

The binding of TPO to its receptor, c-Mpl, initiates a cascade of intracellular signaling events that are crucial for the proliferation and differentiation of megakaryocytic progenitors and the maintenance of hematopoietic stem cells.[2][3]

The binding of TPO to c-Mpl induces receptor homodimerization.[6][7] This conformational change brings the associated Janus kinase 2 (JAK2) molecules into close proximity, allowing for their trans-phosphorylation and activation.[6][8] Activated JAK2 then phosphorylates tyrosine residues on the intracellular domain of the c-Mpl receptor.[3][6]

These phosphorylated tyrosine residues serve as docking sites for various signaling proteins containing SH2 domains, leading to the activation of several major downstream pathways:[6][7]

-

JAK/STAT Pathway: Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5, are recruited to the phosphorylated receptor, where they are themselves phosphorylated by JAK2.[7][8] Phosphorylated STATs then dimerize and translocate to the nucleus to regulate the transcription of target genes involved in cell survival and proliferation.[7]

-

MAPK/ERK Pathway: The recruitment of adaptor proteins like Shc and Grb2 to the receptor complex leads to the activation of the Ras-Raf-MEK-ERK cascade.[6][7] This pathway is primarily involved in cell proliferation and differentiation.[7]

-

PI3K/AKT Pathway: The phosphatidylinositol 3-kinase (PI3K) pathway is also activated upon TPO stimulation, leading to the activation of Akt.[6][7] This pathway is a critical regulator of cell survival and apoptosis.

Conclusion

The discovery and cloning of the TPO gene represented a paradigm shift in the understanding of megakaryopoiesis and platelet production. The elucidation of its structure, function, and signaling pathways has not only provided fundamental insights into hematopoiesis but has also paved the way for the development of TPO receptor agonists. These therapeutic agents have become invaluable in the clinical management of thrombocytopenia associated with various medical conditions. The story of TPO is a testament to the power of molecular biology in unraveling complex physiological processes and translating those discoveries into tangible clinical benefits.

References

- 1. Thrombopoietin - Wikipedia [en.wikipedia.org]

- 2. Thrombopoietin from beginning to end - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The thrombopoietin receptor: revisiting the master regulator of platelet production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human platelets display high-affinity receptors for thrombopoietin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interaction of thrombopoietin with the platelet c-mpl receptor in plasma: binding, internalization, stability and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A network map of thrombopoietin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. Frontiers | The Thrombopoietin Receptor: Structural Basis of Traffic and Activation by Ligand, Mutations, Agonists, and Mutated Calreticulin [frontiersin.org]

Thrombopoietin (TPO): A Comprehensive Technical Guide on its Core Effects on Hematopoietic Stem Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thrombopoietin (TPO) is a critical cytokine primarily known for its role in regulating megakaryopoiesis and platelet production. However, extensive research has unveiled its indispensable function in the maintenance, survival, and proliferation of hematopoietic stem cells (HSCs), the multipotent progenitors of all blood cell lineages.[1][2] TPO's influence on HSCs is multifaceted, guiding them toward either a state of quiescence to preserve the stem cell pool or proliferation in response to hematopoietic stress.[1] This technical guide provides an in-depth analysis of TPO's effects on HSCs, focusing on its signaling pathways, quantitative impacts, and the experimental methodologies used to elucidate these functions.

TPO Signaling Pathways in Hematopoietic Stem Cells

TPO exerts its effects by binding to its receptor, c-Mpl (or TPO-R), which is expressed on HSCs, megakaryocytes, and platelets.[1][3] This binding event triggers the dimerization of c-Mpl, leading to the activation of associated Janus Kinase 2 (JAK2) molecules.[1][4] Activated JAK2 then phosphorylates specific tyrosine residues on the intracellular domain of the c-Mpl receptor, creating docking sites for various signaling proteins and initiating a cascade of downstream pathways that collectively determine the fate of the HSC.[1][5]

The three primary signaling pathways activated by TPO in HSCs are:

-

JAK/STAT Pathway: This is a major route for TPO-mediated signaling. Upon activation, JAK2 phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5.[1][6] Phosphorylated STATs dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in cell survival, proliferation, and differentiation, such as Bcl-xL, cyclin D1, p21, and p27.[1] The JAK/STAT pathway is crucial for both the maintenance of HSC quiescence and their expansion under demand.[1][7] Negative regulation of this pathway is mediated by the suppressor of cytokine signaling (SOCS) proteins, which are also induced by STATs, creating a negative feedback loop.[1][8]

-

PI3K/AKT Pathway: TPO also activates the phosphatidylinositol-3-kinase (PI3K)/AKT pathway, which is essential for cell survival and proliferation.[1][6] Activated AKT can phosphorylate and inactivate pro-apoptotic proteins and regulate cell cycle progression.[1] For instance, AKT can phosphorylate the transcription factor FOXO3a, leading to its cytoplasmic sequestration and preventing the expression of pro-apoptotic and cell cycle inhibitory genes like p27Kip1.[1][9] This pathway is particularly important for TPO-induced cell cycle progression in megakaryocyte progenitors.[1]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including the extracellular signal-regulated kinases 1 and 2 (ERK1/2), is another key signaling cascade activated by TPO in human CD34+ cells, a population containing HSCs.[1][6] The MAPK pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and survival.[1][10] In the context of TPO signaling in HSCs, the MAPK pathway has been implicated in processes such as megakaryocyte differentiation.[5]

These signaling pathways are intricately linked and their integration ultimately dictates the cellular response of HSCs to TPO.

Signaling Pathway Diagram

Caption: TPO signaling pathways in hematopoietic stem cells.

Quantitative Effects of TPO on Hematopoietic Stem Cells

The impact of TPO on HSCs and their progeny has been quantified in numerous studies, highlighting its potent biological activity.

| Parameter | Model System | Observation | Reference |

| Platelet and Megakaryocyte Counts | TPO-/- and Mpl-/- mice | ~85% reduction in platelets and megakaryocytes compared to wild-type mice. | [1] |

| HSC Expansion Post-Transplantation | Lethally irradiated Tpo-null vs. wild-type mice | Long-term repopulating (LTR) HSCs expand to levels 10-20 times greater in normal recipients compared to Tpo-null mice within 5-7.5 weeks post-transplantation. | [11][12] |

| Radioprotection | Lethally irradiated Tpo-null vs. wild-type mice | A minimum of fourfold greater numbers of marrow cells are required to radioprotect Tpo-null mice compared to controls. | [11][12] |

| Ex Vivo HSC Expansion | Long-term murine bone marrow culture | Continuous presence of TPO resulted in the generation of long- and short-term colony-forming cells and maintained the relative amount of high-proliferative-potential colony-forming cells. | [13] |

| HSC Quiescence | TPO-/- mice | Increased cycling of HSCs and age-progressive loss of HSCs. | [1] |

| HSC Proliferation in vitro | Murine low Ho/low Rh HSCs | TPO alone did not induce proliferation, but in combination with SCF or IL-3, it significantly shortened the time to first cell division and increased cloning efficiency. | [14] |

| Fetal HSC Development | Tpo-/- mice | Nearly a 10-fold reduction in HSC frequency in the liver at postnatal day 0 compared to wild-type controls. | [15] |

Key Experimental Protocols

Colony-Forming Unit (CFU) Assay

The CFU assay is a functional in vitro assay used to quantify and characterize hematopoietic progenitor cells based on their ability to form colonies in a semi-solid medium.[16][17]

Methodology:

-

Cell Preparation: Isolate hematopoietic cells from bone marrow, peripheral blood, or cord blood using density gradient centrifugation (e.g., Ficoll-Paque) or magnetic cell sorting.[16]

-

Cell Plating: Mix the isolated cells with a semi-solid culture medium (e.g., MethoCult™) containing a cocktail of cytokines, including TPO, SCF, IL-3, and erythropoietin (EPO), to support the growth and differentiation of various hematopoietic lineages.[16][17] Plate the cell-medium mixture in culture dishes.

-

Incubation: Incubate the cultures at 37°C in a humidified atmosphere with 5% CO2 for approximately 14 days to allow for colony formation.[17][18]

-

Colony Identification and Enumeration: Identify and count the different types of colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) based on their morphology using an inverted microscope.[16][18]

References

- 1. Thrombopoietin and hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thrombopoietin and hematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Thrombopoietin activates a STAT5‐like factor in hematopoietic cells. | The EMBO Journal [link.springer.com]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. ashpublications.org [ashpublications.org]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. PI3K/Akt/FOXO3a Pathway Contributes to Thrombopoietin-Induced Proliferation of Primary Megakaryocytes In Vitro and In Vivo Via Modulation of p27 Kip1 . | Semantic Scholar [semanticscholar.org]

- 10. MAPK signaling pathways in the regulation of hematopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thrombopoietin expands hematopoietic stem cells after transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]

- 13. researchgate.net [researchgate.net]

- 14. The effect of thrombopoietin on the proliferation and differentiation of murine hematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Hematopoietic stem cells temporally transition to thrombopoietin dependence in the fetal liver - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CFU Assay for Hematopoietic Cell - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 17. stemcell.com [stemcell.com]

- 18. scispace.com [scispace.com]

The Physiological Functions of Thrombopoietin: A Technical Guide for Researchers

An in-depth exploration of the core physiological roles, signaling cascades, and experimental methodologies related to thrombopoietin (TPO), tailored for researchers, scientists, and professionals in drug development.

Introduction

Thrombopoietin (TPO) is the primary physiological regulator of megakaryopoiesis and platelet production.[1][2][3][4] This glycoprotein hormone, primarily produced by the liver, is essential for the proliferation and maturation of megakaryocytes, the bone marrow cells responsible for producing platelets.[3][5] Beyond its critical role in thrombopoiesis, TPO is a key factor in the maintenance and quiescence of hematopoietic stem cells (HSCs), highlighting its broader importance in hematopoiesis.[6][7][8][9] Dysregulation of the TPO signaling axis is implicated in various hematological disorders, including thrombocytopenia and myeloproliferative neoplasms, making it a significant target for therapeutic development.[2][10] This guide provides a comprehensive overview of TPO's physiological functions, its signaling mechanisms, and detailed protocols for key experimental assays used in its study.

Core Physiological Functions

Regulation of Megakaryopoiesis and Platelet Production

TPO is the principal cytokine governing the entire spectrum of megakaryocyte development, from the proliferation and differentiation of progenitor cells to the maturation of megakaryocytes and subsequent platelet release.[1][4][6] Studies in mice deficient in TPO or its receptor, c-Mpl, have demonstrated a dramatic reduction in both megakaryocytes and circulating platelets, underscoring the indispensable role of this signaling pathway.[1][7][11][12] TPO stimulates the growth of megakaryocyte-committed progenitors (CFU-Mk) and enhances the ploidy of developing megakaryocytes.[1][12][13]

The regulation of circulating TPO levels is a fine-tuned process primarily mediated by platelet and megakaryocyte mass.[7][9] The TPO receptor, c-Mpl (also known as CD110), is expressed on the surface of platelets and megakaryocytes.[6][14] TPO binds to these receptors and is subsequently internalized and degraded, creating a negative feedback loop.[5][9] Consequently, in states of thrombocytopenia with low platelet counts, less TPO is cleared from circulation, leading to elevated plasma TPO levels that stimulate increased platelet production.[9] Conversely, in thrombocytosis, high platelet counts lead to increased TPO clearance and lower plasma levels.[9]

Role in Hematopoietic Stem Cell (HSC) Regulation

A pivotal function of TPO extends to the most primitive cells of the hematopoietic system. The c-Mpl receptor is selectively expressed on the surface of human hematopoietic stem cells.[15] TPO signaling is crucial for the maintenance, self-renewal, and quiescence of the HSC pool.[8][16] This function is vital for sustaining long-term hematopoiesis. Loss of TPO signaling can lead to bone marrow failure, indicating its role in preserving the regenerative capacity of the hematopoietic system. TPO, in synergy with other cytokines, supports the survival and expansion of HSCs.[4][17]

Non-Hematopoietic Functions

While the primary functions of TPO are within the hematopoietic system, there is evidence of its activity in other tissues. TPO receptor transcripts have been detected in non-hematopoietic tissues like the brain and placenta.[3] Some studies suggest a role for TPO in brain development, where it may promote apoptosis of newly generated neurons.[5] However, the physiological significance of these non-hematopoietic roles is still under investigation.

TPO Signaling Pathways

TPO exerts its cellular effects by binding to and activating its receptor, c-Mpl.[1][14] The binding of TPO induces the homodimerization of c-Mpl, which triggers the activation of intracellular signaling cascades.[9][11] The primary signaling pathways activated by TPO are the Janus kinase/signal transducers and activators of transcription (JAK-STAT), the mitogen-activated protein kinase (MAPK), and the phosphatidylinositol 3-kinase (PI3K) pathways.[9][18]

JAK-STAT Pathway

Upon TPO-induced receptor dimerization, the receptor-associated Janus kinase 2 (JAK2) becomes activated through transphosphorylation.[9] Activated JAK2 then phosphorylates specific tyrosine residues on the intracellular domain of c-Mpl.[9] These phosphorylated sites serve as docking stations for Signal Transducers and Activators of Transcription (STAT) proteins, primarily STAT3 and STAT5.[9] Once docked, STATs are phosphorylated by JAK2, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of genes involved in cell proliferation and differentiation.[9]

MAPK Pathway

The TPO-mediated activation of the MAPK pathway, also known as the Ras-Raf-MEK-ERK pathway, is also crucial for megakaryocyte development.[18] This pathway is involved in the proliferation and maturation of megakaryocyte progenitors.[18] The precise mechanisms of MAPK activation downstream of c-Mpl are complex but are thought to involve adaptor proteins that link the activated receptor to the Ras signaling cascade.

PI3K/Akt Pathway

The PI3K/Akt signaling pathway is another critical component of the TPO response.[18] TPO stimulation leads to the activation of PI3K, which in turn activates its downstream effector, Akt.[18] The PI3K/Akt pathway is primarily associated with promoting cell survival and cell cycle progression.[18]

The integration of signals from these three major pathways ultimately dictates the cellular response to TPO, leading to the proliferation, differentiation, and maturation of megakaryocytes, as well as the maintenance of HSCs.[9]

Below is a diagram illustrating the TPO signaling pathways.

Quantitative Data on TPO and Platelets

The following tables summarize key quantitative data related to TPO levels and platelet counts in various physiological and pathological states.

Table 1: TPO and Platelet Levels in Different Clinical Conditions

| Condition | TPO Level (pg/mL) | Platelet Count (x10⁹/L) | Reference |

| Healthy Volunteers | 39 (mean), 7-99 (range) | 150-400 | [19] |

| Consumptive Thrombocytopenia | 63 (median), 48-98 (interquartile range) | 73 (median), 28-146 (interquartile range) | [19] |

| Hypoproliferative Thrombocytopenia | 706 (median), 358-1546 (interquartile range) | 59 (median), 30-117 (interquartile range) | [19] |

| ITP patients with no response to TPO-RAs | >95 | Variable | [19] |

| Patients with PT after haplo-HSCT (responders to avatrombopag) | ≤1714 | ≤20 | [20] |

Table 2: Effects of TPO Receptor Agonists on Platelet Counts in Chemotherapy-Induced Thrombocytopenia (CIT)

| TPO Receptor Agonist | Study Phase | Effect on Platelet Count | Reference |

| Romiplostim | Phase 2 | 85% of patients achieved platelet count > 100 x 10⁹/L | [21] |

| Eltrombopag | - | Mean platelet count higher in eltrombopag group (143 vs 103 x 10⁹/L and 115 vs 53 x 10⁹/L in different chemo regimens) | [21] |

Experimental Protocols

Colony-Forming Unit-Megakaryocyte (CFU-Mk) Assay

This assay is used to quantify megakaryocyte progenitor cells from hematopoietic tissues.

1. Cell Preparation:

-

Isolate mononuclear cells (MNCs) from bone marrow, peripheral blood, or cord blood using density gradient centrifugation.

-

Wash the cells and resuspend in a suitable medium, such as IMDM with 2% FBS.

-

Perform a cell count and assess viability.

2. Culture Setup:

-

Prepare the collagen-based semi-solid medium (e.g., MegaCult™-C) according to the manufacturer's instructions. This medium is often supplemented with recombinant cytokines such as IL-3, IL-6, and TPO to promote optimal CFU-Mk growth.[22]

-

Add the cell suspension to the MegaCult™-C medium at a desired cell density.

-

Plate the cell-medium mixture into specialized chamber slides.

-

Incubate the cultures at 37°C in a humidified atmosphere with 5% CO₂ for approximately 10-12 days.

3. Staining and Analysis:

-

After the incubation period, dehydrate the collagen gels.

-

For human CFU-Mk, perform immunocytochemical staining for the megakaryocyte-specific marker CD41 (glycoprotein IIb/IIIa).[22][23]

-

For mouse CFU-Mk, staining for acetylcholinesterase activity can be used for identification.[22]

-

Count the colonies under a microscope. A CFU-Mk colony is typically defined as a cluster of three or more positively stained megakaryocytes.

In Vivo Platelet Production Assay

This assay assesses the effect of TPO or TPO-mimetics on platelet production in an animal model.

1. Animal Model:

-

Use a suitable animal model, such as mice.

-

Establish a baseline platelet count for each animal.

2. Administration of TPO:

-

Administer recombinant TPO or a TPO receptor agonist to the animals. This can be done through various routes, such as subcutaneous or intravenous injection.

-

Include a control group receiving a vehicle control.

-

The dosage and frequency of administration will depend on the specific agent and experimental design. For example, daily injections for five consecutive days have been used to induce thrombocytosis in mice.[13]

3. Platelet Counting:

-

Collect peripheral blood samples at regular intervals following administration.

-

Perform platelet counts using an automated hematology analyzer or by manual methods.

4. Data Analysis:

-

Plot the platelet counts over time for both the treatment and control groups.

-

Analyze the data to determine the effect of the treatment on the rate and extent of platelet production.

Western Blot Analysis of TPO Signaling

This technique is used to detect the activation of key proteins in the TPO signaling pathways.

1. Cell Culture and Stimulation:

-

Culture a TPO-responsive cell line (e.g., UT-7) or primary megakaryocytes.

-

Starve the cells of growth factors for a period to reduce baseline signaling.

-

Stimulate the cells with TPO for various time points.

2. Protein Extraction:

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Determine the protein concentration of the lysates.

3. SDS-PAGE and Protein Transfer:

-